1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-3-7-16(8-4-12)23-11-15(10-18(23)24)21-19(25)22-17-9-14(20)6-5-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFGRNFHVNPZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methylphenyl)-5-Oxopyrrolidin-3-Amine
The pyrrolidinone scaffold is constructed through a Michael addition-cyclization sequence. A representative method involves reacting N-(4-methylphenyl)acetamide with itaconic acid under reflux in aqueous acidic conditions. This yields 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is subsequently converted to the methyl ester via methanolysis. Hydrazinolysis of the ester produces the hydrazide, which is reduced to the primary amine using catalytic hydrogenation (Scheme 1).
Scheme 1 :
$$
\text{Itaconic acid} + \text{N-(4-methylphenyl)acetamide} \xrightarrow{\text{H}2\text{O, HCl}} \text{Pyrrolidinone carboxylic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazide} \xrightarrow{\text{H}2/\text{Pd}} \text{3-Aminopyrrolidinone}
$$
Key analytical data for the intermediate:
- ¹H NMR (DMSO-d₆): δ 7.65 (s, 2H, NH₂), 3.82 (m, 1H, pyrrolidine CH), 2.35 (s, 3H, Ar-CH₃).
- Yield : 68–72% after recrystallization (ethanol/water).
Urea Bond Formation: Isocyanate-Amine Coupling
The 3-aminopyrrolidinone intermediate is reacted with 5-chloro-2-methylphenyl isocyanate under anhydrous conditions.
Standard Protocol
- Reagents : 5-Chloro-2-methylphenyl isocyanate (1.1 eq), 3-aminopyrrolidinone (1.0 eq), anhydrous THF.
- Conditions : Stirred at 0°C → rt for 12 h under N₂.
- Workup : Quenched with H₂O, extracted with DCM, dried (Na₂SO₄), concentrated.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) → recrystallization (EtOH).
Key Data :
- Yield : 85%.
- MP : 198–200°C.
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, urea NH), 7.35–7.12 (m, 6H, Ar-H), 4.02 (m, 1H, pyrrolidine CH), 2.31 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).
Alternative Synthetic Routes
Cyclization of Chloroethyl Urea Intermediates
A modified approach involves synthesizing a chloroethyl urea precursor, followed by base-mediated cyclization:
- Step 1 : React 5-chloro-2-methylaniline with 2-chloroethyl isocyanate in CH₂Cl₂ to form N-(5-chloro-2-methylphenyl)-2-chloroethylurea.
- Step 2 : Cyclize with KF/Al₂O₃ in refluxing acetonitrile to form the pyrrolidinone ring.
Advantages :
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Challenges and Optimization
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, appropriate temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The biological activity of 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Its mechanism likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with receptors, modulating their activity to produce desired biological outcomes.
Anticancer Applications
Research indicates that urea derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound (7u) | A549 | 2.39 ± 0.10 |
| Related Compound (7u) | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
The data indicates that similar compounds have shown promising mean growth inhibitions, suggesting a potential therapeutic avenue for urea-based compounds in cancer treatment .
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Anticancer Agents : Research involving diaryl ureas found that several derivatives exhibited significant antiproliferative effects across multiple cancer cell lines, indicating a promising therapeutic avenue for urea-based compounds.
- Antimalarial Activity : Urea derivatives have also shown potential antimalarial properties, with modifications leading to enhanced selectivity and potency against Plasmodium falciparum.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on Antioxidant Activity
Compound A : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Key differences : Hydroxyl group at position 2 and thioxo-oxadiazole substituent.
- Activity : 1.5× higher antioxidant activity than ascorbic acid via DPPH assay .
- Analysis: The hydroxyl group enhances radical scavenging, while the thioxo-oxadiazole contributes to electron delocalization.
Compound B : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ()
- Key differences : Ethoxy (C₂H₅O) and methoxy (CH₃O) groups instead of chloro and methyl.
- Impact: Electronic effects: Methoxy/ethoxy are electron-donating, while chloro is electron-withdrawing.
- Therapeutic implications : Ethoxy/methoxy groups may favor solubility, whereas chloro/methyl could improve CNS penetration .
Urea Derivatives with Heterocyclic Moieties
Compound C: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea ()
- Key differences: Pyridine core with fluorophenoxy and dimethoxyphenyl groups.
- Activity : Glucokinase activator, highlighting urea’s role in enzyme modulation.
- Comparison: The target compound’s pyrrolidinone may confer distinct binding interactions compared to pyridine-based analogs .
Compound D : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea ()
- Key differences: Triazine and morpholino substituents.
Pharmacological Potential and Structural Trends
- Examples: 1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea
- Applications : Epilepsy, psychosis (via CNS modulation).
- Structural insights : Chloro and trifluoromethoxy groups enhance blood-brain barrier penetration. The target compound’s methyl groups may reduce polarity, favoring similar applications .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain pathways involved in disease processes, particularly those related to cancer and inflammatory diseases.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by inhibiting the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapy. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including melanoma and breast cancer cells .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using the DPPH radical scavenging method, it demonstrated significant radical scavenging ability, comparable to known antioxidants like ascorbic acid. The introduction of specific functional groups in the molecule enhances its antioxidant capacity, suggesting potential applications in oxidative stress-related conditions .
3. Enzyme Inhibition
This compound has been reported to inhibit various enzymes, including acetylcholinesterase and urease. These activities are significant as they suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections. The IC50 values for these inhibitory activities indicate strong efficacy compared to standard drugs .
Case Study 1: Anticancer Efficacy
A study conducted on human melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Properties
In a comparative study assessing various compounds' antioxidant activities, this urea derivative exhibited a DPPH scavenging percentage of over 80% at specific concentrations, outperforming several other tested compounds and indicating its potential as a natural antioxidant.
Data Summary
| Biological Activity | Methodology | Result |
|---|---|---|
| Anticancer | Cell viability assay | Significant reduction in melanoma cell viability |
| Antioxidant | DPPH assay | Over 80% radical scavenging activity |
| Enzyme Inhibition | IC50 determination | Strong inhibition against acetylcholinesterase (IC50 = 2.14 µM) |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or ketone intermediates under acidic/basic conditions (e.g., using HCl or NaOH as catalysts) .
Urea Linkage : Reacting the pyrrolidinone intermediate with 5-chloro-2-methylphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. Key Optimization Parameters :
- Temperature Control : Lower temperatures reduce byproduct formation during urea coupling.
- Catalyst Screening : Triethylamine (TEA) improves reaction efficiency by scavenging HCl .
- Yield Tracking : Use HPLC or LC-MS to monitor intermediates and final product .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer :
- X-ray Crystallography : Resolve 3D molecular geometry using SHELXL for refinement (e.g., thermal displacement parameters, bond angles) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Validation : Cross-reference spectral data with structurally analogous compounds (e.g., ) to confirm assignments.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer :
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC validation) .
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Structural Analysis :
- Compare binding modes using molecular docking (e.g., AutoDock Vina) against crystal structures of homologous targets (e.g., PARP1 in ).
- Assess stereoelectronic effects: Chloro/methyl substituents may alter hydrophobic interactions in active sites .
Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay pH) .
Q. What computational strategies are effective for predicting this compound’s metabolic stability and off-target interactions?
Methodological Answer :
- Metabolism Prediction :
- Use in silico tools like SwissADME to estimate CYP450 interactions (focus on 3A4/2D6 isoforms due to aromatic substituents) .
- Simulate phase I/II metabolism (e.g., hydroxylation at the pyrrolidinone ring) via MetaCore .
- Off-Target Profiling :
Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How can crystallographic data (e.g., SHELX refinements) inform the design of derivatives with enhanced potency?
Methodological Answer :
Electron Density Maps :
- Analyze SHELXL-refined structures to identify underutilized hydrogen-bonding regions (e.g., urea NH groups) .
Derivative Design :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methylphenyl position to enhance π-stacking .
- Scaffold Hybridization : Fuse with indole or pyrazoline moieties (see ) to improve solubility .
Validation :
- Perform free-Wilson analysis to quantify substituent contributions to activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer :
Variable Isolation :
- Catalyst Load : Test TEA (0.5–2.0 eq.) to optimize urea coupling efficiency .
- Solvent Polarity : Compare DMF (high polarity) vs. THF (moderate) for intermediate solubility .
Byproduct Analysis :
- Use GC-MS or F NMR (if fluorinated analogs exist) to identify side products (e.g., dimerized urea) .
Design of Experiments (DoE) : Apply factorial design (e.g., 3 matrix) to quantify temperature/solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
